2-(allylthio)-N-(2-furylmethyl)benzamide
Description
2-(Allylthio)-N-(2-furylmethyl)benzamide is a benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the 2-position of the benzene ring and an N-(2-furylmethyl) group.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-prop-2-enylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-10-19-14-8-4-3-7-13(14)15(17)16-11-12-6-5-9-18-12/h2-9H,1,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBOXAPNCWGONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(N-Allylsulfamoyl)-N-Propylbenzamide
- Structure : Features an allylsulfamoyl (-SO₂-NH-CH₂-CH=CH₂) group at the 2-position and an N-propyl substituent.
- Synthesis : Prepared via condensation reactions, characterized by X-ray crystallography and Hirshfeld surface analysis. DFT calculations revealed electronic properties and stability .
- Key Differences : The sulfamoyl group (SO₂-NH-) contrasts with the thioether (-S-) in the target compound, leading to distinct electronic and steric profiles.
2-(2-Chloroacetamido)-N-(Furan-2-Ylmethyl)Benzamide
- Structure : Contains a chloroacetamido (-NH-CO-CH₂-Cl) group at the 2-position.
- Molecular Weight : 292.72 g/mol .
- Key Differences : The chloroacetamido group introduces electrophilic reactivity, whereas the allylthio group in the target compound may participate in radical scavenging or metal coordination.
Isoxazole/Thienylmethylthio-Benzamides
- Structure : Examples include 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-substituted benzamides .
- Applications : Used in cancer and viral infection treatments.
- Key Differences : Heterocyclic thioethers (e.g., isoxazole, thienyl) enhance target specificity compared to the simpler allylthio group.
Spectroscopic and Computational Analysis
- 2-(N-Allylsulfamoyl)-N-Propylbenzamide : Exhibited distinct ¹H NMR signals for allyl protons (δ 5.1–5.8 ppm) and sulfamoyl NH (δ 8.2 ppm). DFT calculations (B3LYP/6-311G(d,p)) optimized geometric parameters and HOMO-LUMO gaps .
- Target Compound : Expected ¹H NMR shifts for allylthio protons (δ 3.3–3.5 ppm for SCH₂, δ 5.1–5.3 ppm for CH=CH₂) and furyl protons (δ 6.3–7.4 ppm). IR would show C=O (amide I, ~1650 cm⁻¹) and C-S (~680 cm⁻¹) stretches.
Antioxidant Potential
- 3,4,5-Trihydroxy-N-[2-(4-Hydroxyphenyl)Ethyl]Benzamide : Demonstrated potent DPPH radical scavenging (IC₅₀ = 22.8 μM) and DNA protection .
- Target Compound: The allylthio group may enhance radical scavenging via sulfur’s electron-donating capacity, though likely less potent than phenolic analogs.
Anticancer and Anti-Inflammatory Activity
- Sigma Receptor-Binding Benzamides : High affinity for prostate cancer cells (Kd = 5.80 nM) .
- N-Benzimidazol-1-Yl Methyl-Benzamides : Showed anti-inflammatory effects (100 mg/kg dose) with low gastric toxicity .
- Target Compound : The furylmethyl group may modulate receptor binding, but the allylthio group’s role remains speculative without direct data.
Physicochemical Properties
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